![molecular formula C20H24N6O3 B2383283 8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923129-13-9](/img/structure/B2383283.png)
8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on this compound and its derivatives often involves exploring synthetic routes and chemical properties to create analogs with potential biological activities. For instance, Nilov et al. (1995) explored the synthesis of 7,8-polymethylenepurine derivatives, leading to compounds with antiviral and antihypertensive activities. Similarly, Kim et al. (1978) described the chemical synthesis of imidazo[1,2-a]-s-triazine nucleosides and nucleotides, demonstrating their moderate activity against various viruses in tissue culture. These studies underscore the compound's versatility as a precursor for synthesizing biologically active purine analogs (Nilov et al., 1995), (Kim et al., 1978).
Biological Activities and Potential Therapeutic Applications
Several studies have focused on the biological activities of derivatives of this compound, investigating their potential as therapeutic agents. Zagórska et al. (2016) synthesized derivatives to evaluate their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying compounds with potential antidepressant and anxiolytic effects. This highlights the compound's utility in the development of new treatments for mood disorders (Zagórska et al., 2016).
Pharmacophore Development
The compound also serves as a basis for developing substrate-specific inhibitors for enzymes or receptors. Li et al. (2009) synthesized analogs to identify a pharmacophore for ERK1/2 substrate-specific inhibitors, indicating the compound's role in designing targeted therapies for cancer and other diseases (Li et al., 2009).
properties
IUPAC Name |
6-[2-(4-ethoxyanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-5-29-15-8-6-14(7-9-15)21-10-11-25-13(2)12-26-16-17(22-19(25)26)23(3)20(28)24(4)18(16)27/h6-9,12,21H,5,10-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSYIYDVACIWJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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